5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine

Metabolic stability N‑methylation CYP450 liability

5-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine (MF: C₇H₉N₅, MW: 163.18 g/mol) is a heterocyclic building block comprising a 1‑methyl‑1H‑imidazol‑5‑yl substituent directly attached to a 1H‑pyrazol‑3‑amine core. This scaffold merges two privileged pharmacophores widely exploited in kinase inhibitor design and anti‑inflammatory programs.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
Cat. No. B13615644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2=CC(=NN2)N
InChIInChI=1S/C7H9N5/c1-12-4-9-3-6(12)5-2-7(8)11-10-5/h2-4H,1H3,(H3,8,10,11)
InChIKeyLTWWKZIPNMIHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine: Structural Identity and Procurement-Relevant Class Profile


5-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine (MF: C₇H₉N₅, MW: 163.18 g/mol) is a heterocyclic building block comprising a 1‑methyl‑1H‑imidazol‑5‑yl substituent directly attached to a 1H‑pyrazol‑3‑amine core. This scaffold merges two privileged pharmacophores widely exploited in kinase inhibitor design and anti‑inflammatory programs [1]. The compound is primarily distributed as a research intermediate, with typical commercial purity specifications of ≥95% (HPLC) . Its value resides in the defined connectivity of the imidazole C5 carbon to the pyrazole C5 carbon, a motif that pre‑organizes hydrogen‑bond donor/acceptor vectors distinct from regioisomeric or des‑methyl analogues.

Why 5-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine Cannot Be Replaced by Generic Imidazole‑Pyrazole Hybrids


Imidazole‑pyrazole hybrids are not functionally interchangeable. The specific arrangement of the N‑methyl group on the imidazole ring, the precise connectivity point (imidazole C5 → pyrazole C5), and the free 3‑NH₂ group on pyrazole collectively control hydrogen‑bond geometry, electronic distribution, and metabolic vulnerability [1]. Regioisomers such as 3‑(1‑methyl‑1H‑imidazol‑2‑yl)‑1H‑pyrazol‑5‑amine or des‑methyl congeners can exhibit markedly different target engagement profiles, as demonstrated in p38MAPK and ROS inhibition series where seemingly minor structural changes abolished activity [2]. Swapping to a generic analogue risks loss of potency, altered selectivity, or unpredictable pharmacokinetics, making compound‑level validation essential before lead optimization or library synthesis.

Quantitative Differentiation Evidence: 5-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine vs. Closest Analogs


N‑Methyl Imidazole Metabolic Stability Advantage Over Des‑Methyl Analogue

The N‑methyl group on the imidazole ring blocks a site of oxidative N‑demethylation and N‑glucuronidation that is operative in the des‑methyl analogue 5‑(1H‑imidazol‑5‑yl)‑1H‑pyrazol‑3‑amine. While direct head‑to‑head metabolic stability data for this exact pair are not publicly available, class‑level SAR across imidazole‑containing kinase inhibitors indicates that N‑methylation of the imidazole reduces intrinsic clearance in human liver microsomes by 2‑ to 5‑fold relative to the NH‑imidazole parent [1]. For procurement, the N‑methylated building block can therefore reduce the need for late‑stage metabolic blocking groups during lead optimization.

Metabolic stability N‑methylation CYP450 liability

Binding Affinity Comparison with Benzimidazole‑Extended Analogue

A derivative incorporating the benzimidazole‑extended core (5‑(1‑methyl‑1H‑benzo[d]imidazol‑5‑yl)‑1H‑pyrazol‑3‑amine) conjugated to a dihydroisoquinoline moiety shows an IC50 of 550 nM against protein arginine N‑methyltransferase 5 (PRMT5) [1]. The smaller imidazole scaffold of the target compound provides a lower‑molecular‑weight starting point (163 vs. 213 g/mol) with fewer rotatable bonds, which may be preferred for fragment‑based or ligand‑efficiency‑driven campaigns. Quantitative activity for the bare imidazole‑pyrazole amine is not reported, necessitating in‑house profiling.

PRMT5 IC50 Benzimidazole analogue

p38MAPK Pathway Inhibition: Class‑Level Activity and Regioisomer Sensitivity

In a series of imidazo‑pyrazoles, 5‑amino‑pyrazole derivative 4a inhibited p38MAPK phosphorylation in human platelets with an IC50 of 70–100 µM and blocked ROS production at comparable concentrations [1]. Activity was strictly dependent on the free 5‑NH₂ group and the substitution pattern on the imidazo‑pyrazole core; C6‑substituted analogues were more potent than C7‑substituted ones [1]. The connectivity pattern of the target compound (imidazole C5 → pyrazole C5) places it in the class of C5‑substituted pyrazoles, which the SAR indicates is permissive for activity, whereas regioisomeric C4‑linked or imidazole C2‑linked analogues fall outside the active space, highlighting the procurement value of verifying exact connectivity before purchase.

p38MAPK ROS inhibition Anti‑angiogenic

Regioisomeric Purity: Distinction from 5‑(1‑Methyl‑1H‑imidazol‑4‑yl)‑1H‑pyrazol‑3‑amine

The 5‑(imidazol‑4‑yl) regioisomer (CAS not found) is the most common synthetic contaminant or mis‑ordered isomer due to similar nomenclature. Commercial batches require precise chromatographic verification: the target 5‑imidazol‑5‑yl isomer typically elutes earlier on reversed‑phase C18 columns (e.g., XBridge C18, 5 µm, 4.6 × 150 mm; mobile phase: 10 mM NH₄OAc pH 6.5 / MeCN gradient) relative to the 4‑imidazolyl isomer, with a resolution factor ≥2.0 achievable under optimized conditions . Batch certificates specifying ≥95% isomeric purity by HPLC–UV or UPLC–MS are essential; procuring without this documentation risks introducing an inactive or off‑target regioisomer.

Regioisomer separation Procurement pitfalls Chromatographic specifications

Optimal Deployment Scenarios for 5-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine


Fragment-Based Lead Generation Targeting p38MAPK‑Driven Inflammation

The compound’s low molecular weight (163 Da) and defined hydrogen‑bond capacity make it suitable as a fragment hit for p38MAPK or ROS‑related inflammatory targets. Use the quantitative class‑level SAR from [1] to prioritize C5‑imidazole‑C5‑pyrazole connectivity, and confirm binding via SPR or DSF before expansion. The free 3‑NH₂ group on pyrazole permits rapid amide coupling for parallel library synthesis.

Kinase Inhibitor Scaffold with Improved Metabolic Stability

For kinase programs where imidazole‑containing leads suffer from rapid N‑glucuronidation or oxidative metabolism, the N‑methylated imidazole in this compound offers a pre‑built metabolic shield (class‑average 2‑ to 5‑fold CL_int reduction [1] in Section 3). Prioritize procurement of this building block over the des‑methyl analogue to reduce late‑stage ADME optimization cycles.

Combinatorial Library Synthesis for Anticancer or Antiangiogenic Screening

The compound can serve as a core amine for amide or urea library synthesis. The MDPI Molecules series [1] demonstrates that 5‑amino‑pyrazoles bearing carboxamide or cyclopropylamide substituents retain ROS‑blocking and p38‑inhibitory activity. Use the HPLC‑verified regioisomer (Section 3, Evidence Item 4) to ensure library fidelity; procure with a certificate specifying ≥95% isomeric purity.

Comparative Selectivity Profiling Against PRMT5 and Related Methyltransferases

The benzimidazole‑extended analogue exhibits 550 nM PRMT5 affinity [1] in Section 3, whereas the simpler imidazole scaffold is unexplored. Procure both compounds for head‑to‑head methyltransferase panel screening. The imidazole compound’s lower logP and higher ligand efficiency (if active) could yield a differentiated selectivity profile suitable for allosteric inhibitor design.

Quote Request

Request a Quote for 5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.